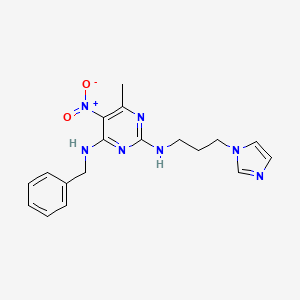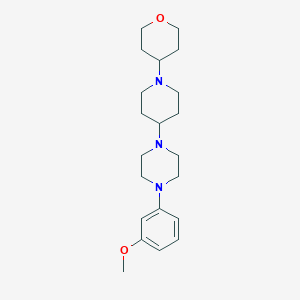
3-(1,3-benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one” is a derivative of benzothiazole . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The structures of benzothiazole derivatives were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis
The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Applications De Recherche Scientifique
Antimicrobial Applications
Coumarin and thiazole derivatives, including those related to 3-(1,3-benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one, have been reported to exhibit significant biological activities, with notable antimicrobial effects. For instance, these derivatives have been incorporated into polymers and polymer composites to impart antimicrobial properties, showing effectiveness against a variety of micro-organisms. This application is particularly relevant in the development of antimicrobial coatings, where the derivatives can enhance both the physical and mechanical properties of polyurethane varnishes while providing a very good antimicrobial effect (El‐Wahab et al., 2014).
Anticancer Activity
Some derivatives have also been evaluated for their anticancer activities. In vitro studies have shown that these compounds exhibit promising activity against different tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Reddy et al., 2003).
Fluorescent Materials
Derivatives of this compound have been synthesized and characterized for their fluorescence efficiency, emitting blue light in the region between 450 to 495 nm. These findings highlight the potential application of these compounds in the development of blue light-emitting materials, which could be useful in various technological applications, including organic light-emitting diodes (OLEDs) and other photonic devices (Mahadevan et al., 2014).
Material Science and Coatings
Furthermore, novel synthetic methods have been developed to prepare fluorescent derivatives for use as brighteners. These compounds show moderate to low emission intensities, indicating their potential application as fluorescent brightening agents in material science and coatings (Harishkumar et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Benzothiazole derivatives have been consistently regarded as a promising structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives as well as in several naturally occurring alkaloids . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-13-7-4-5-10-9-11(17(19)21-15(10)13)16-18-12-6-2-3-8-14(12)22-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULCOZXXYCCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)
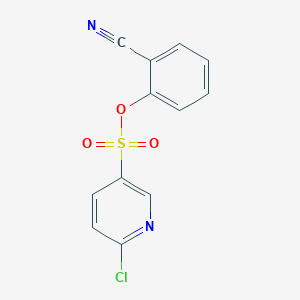
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)
![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)
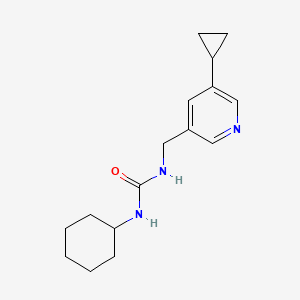

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)
![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)
![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)
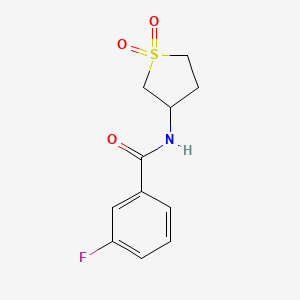
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)
